Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate
Description
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a ketone at position 4, and diethyl substituents at position 2. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during reactions, while the 4-oxo group provides a reactive site for further functionalization.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-6-14(7-2)10-15(9-8-11(14)16)12(17)18-13(3,4)5/h6-10H2,1-5H3 |
InChI Key |
YABXLCNZCVGNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines and carbonyl compounds.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Addition of Ethyl Groups: The ethyl groups at the 3-position can be introduced through alkylation reactions using ethyl halides and a strong base.
Oxidation to Form the Ketone Group: The ketone group at the 4-position is formed through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
Biological Activity
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidone with diethyl malonate under basic conditions. The process often employs techniques such as refluxing and solvent extraction to yield the desired product in good purity and yield.
2.1 Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells. The IC50 values for these cell lines were reported at approximately 0.75 μM, indicating strong antiproliferative activity .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.75 | Induction of apoptosis |
| K562 | 0.70 | Inhibition of tubulin polymerization |
The mechanism by which this compound exerts its anticancer effects involves the disruption of microtubule dynamics. This compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This action ultimately triggers apoptosis in cancer cells while sparing normal peripheral blood mononuclear cells, indicating selectivity towards malignant cells .
3. Antioxidative Properties
In addition to its anticancer activity, this compound has been evaluated for its antioxidative properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its overall therapeutic profile by reducing oxidative stress in cells .
Table 2: Antioxidative Activity
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Significant scavenging activity observed |
| ABTS Assay | High radical cation reduction potential |
4.1 In Vitro Studies
A series of experiments were conducted to evaluate the effects of this compound on different cancer cell lines. The results consistently showed a dose-dependent increase in apoptotic markers when treated with this compound.
4.2 Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of this compound with tubulin. These studies suggest that the compound's structure allows for optimal interaction with the colchicine binding site, reinforcing its potential as a lead compound in cancer therapy .
5. Conclusion
This compound emerges as a promising candidate in the realm of anticancer agents due to its potent biological activities and selective toxicity towards cancer cells. Its antioxidative properties further enhance its therapeutic potential, making it a subject of ongoing research in medicinal chemistry.
Future investigations should focus on elucidating the detailed mechanisms underlying its biological activities and exploring its efficacy in vivo to pave the way for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
